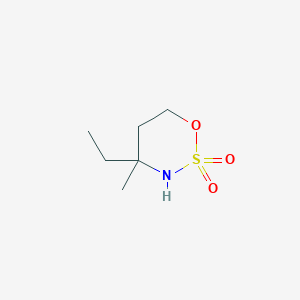
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the naphthalene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Fluorination: Introduction of the fluorine atom using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Reduction: Reduction of the nitro group to an amine, followed by cyclization to form the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially converting the dihydronaphthalenone to a naphthoquinone derivative.
Reduction: Reduction of the nitro group to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one may have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to the presence of the nitro and fluorine groups.
Medicine: Exploration as a potential pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Industry: Use in the production of advanced materials, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction to form reactive intermediates, while the fluorine atom might enhance binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-8-nitronaphthalene: Lacks the dihydro component but shares the fluorine and nitro substituents.
8-Nitro-3,4-dihydronaphthalen-1(2H)-one: Similar structure without the fluorine atom.
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Similar structure without the nitro group.
Uniqueness
The combination of fluorine and nitro groups in 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one may confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
143654-63-1 |
|---|---|
Molekularformel |
C10H8FNO3 |
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
5-fluoro-8-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8FNO3/c11-7-4-5-8(12(14)15)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2 |
InChI-Schlüssel |
VTHOHONRMLWGNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














